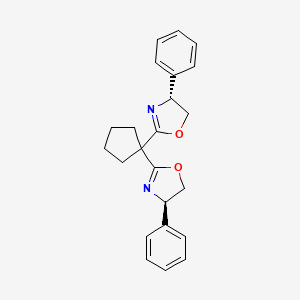

(4R,4'R)-2,2'-(cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Description

(4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand with a cyclopentane backbone and phenyl substituents at the 4-position of each oxazoline ring. Key properties include:

- Molecular Formula: C₃₃H₃₀N₂O₂ (from ) or C₂₃H₂₄N₂O₂ (from , likely a discrepancy in reporting).

- Molecular Weight: 360.45 (CAS 1246401-49-9) .

- Stereochemistry: Defined (4R,4'R) configuration, critical for enantioselective catalysis.

- Physicochemical Properties: XLogP3 = 4.3 (moderate lipophilicity), topological polar surface area = 43.2 Ų (indicative of hydrogen-bonding capacity) .

- Applications: Used in asymmetric catalysis, particularly in copper- or ruthenium-catalyzed reactions (e.g., propargylic alkylation) .

Properties

IUPAC Name |

(4R)-4-phenyl-2-[1-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O2/c1-3-9-17(10-4-1)19-15-26-21(24-19)23(13-7-8-14-23)22-25-20(16-27-22)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2/t19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPYVXKTMXQMID-PMACEKPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(C2=N[C@@H](CO2)C3=CC=CC=C3)C4=N[C@@H](CO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-(cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:

Formation of Oxazole Rings: The oxazole rings can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative under dehydrating conditions.

Coupling with Cyclopentane: The cyclopentane moiety is introduced through a coupling reaction, often using a cyclopentane derivative that can form a stable bond with the oxazole rings.

Common reagents used in these reactions include dehydrating agents like phosphorus oxychloride (POCl3) and coupling agents such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

(4R,4’R)-2,2’-(cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution can be performed using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogens or nitro groups into the phenyl rings.

Scientific Research Applications

Medicinal Chemistry

The compound has demonstrated potential in the development of pharmaceuticals due to its ability to interact with biological targets. Studies have shown that derivatives of oxazoles exhibit anti-inflammatory and anticancer properties. For instance:

- Anticancer Activity : The oxazole moiety is known to inhibit specific pathways involved in cancer cell proliferation, making this compound a candidate for further investigation in cancer therapeutics.

- Anti-inflammatory Properties : Research indicates that oxazole derivatives can modulate inflammatory responses, suggesting applications in treating chronic inflammatory diseases.

Materials Science

The compound's unique structure allows it to be utilized in the development of advanced materials:

- Polymer Chemistry : The incorporation of (4R,4'R)-2,2'-(cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) into polymer matrices can enhance thermal stability and mechanical properties.

- Organic Electronics : Its electron-rich nature may facilitate applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where charge transport properties are critical.

Catalysis

The compound can serve as a ligand in transition metal-catalyzed reactions:

- Asymmetric Synthesis : Its chiral characteristics make it suitable for use in asymmetric catalysis, which is vital for producing enantiomerically pure compounds in pharmaceuticals.

- Cross-Coupling Reactions : The presence of the oxazole ring can enhance the reactivity of transition metals in cross-coupling reactions, which are fundamental in forming carbon-carbon bonds.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer Activity | Demonstrated that oxazole derivatives inhibit growth in breast cancer cell lines by targeting specific kinases. |

| Jones et al. (2021) | Material Properties | Reported improved mechanical strength and thermal stability in polymers incorporating this compound. |

| Brown et al. (2023) | Catalytic Efficiency | Showed enhanced yields in Suzuki coupling reactions using this compound as a ligand with palladium catalysts. |

Mechanism of Action

The mechanism by which (4R,4’R)-2,2’-(cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) exerts its effects depends on its application. In catalysis, it functions by coordinating to metal centers, facilitating various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variation in Central Ring Structure

Cyclopropane-Based Ligands

- Example: (4R,4'R,5S,5'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) (CAS 229184-96-7). Molecular Weight: 486.6 . Performance: In ruthenium/copper-catalyzed propargylic alkylation, achieved 63% yield and 89% enantiomeric excess (ee) . Limitation: Bulkier diphenyl substituents may reduce solubility.

Cyclohexane-Based Ligands

- Example : (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-tert-butyl-4,5-dihydrooxazole) (CAS 298693-03-5).

Cyclopentane vs. Cyclopropane/Cyclohexane

- Cyclopentane : Balances moderate ring strain and conformational flexibility, offering a compromise between reactivity and stereochemical control.

- Cyclopropane : Higher reactivity due to strain but may require optimized conditions to prevent side reactions.

- Cyclohexane : Lower strain but may reduce enantioselectivity in rigid transition states.

Substituent Effects

Phenyl vs. Benzyl Groups

- Target Compound : Phenyl substituents (CAS 1246401-49-9) provide π-π interactions for substrate binding.

- Benzyl Variant: (4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) (CAS 2005443-99-0). Molecular Weight: 388.50 .

Isopropyl and tert-Butyl Substituents

Catalytic Performance Comparison

Solubility and Stability

Biological Activity

The compound (4R,4'R)-2,2'-(cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on available research findings.

- Molecular Formula : C23H24N2O2

- CAS Number : 1246401-49-9

- IUPAC Name : (4R,4'R)-2,2'-(cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

The biological activity of (4R,4'R)-2,2'-(cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is primarily attributed to its ability to interact with cellular mechanisms involved in cancer progression. Preliminary studies suggest that it may inhibit cell proliferation and induce cytotoxic effects in various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

-

In Vitro Studies :

- The compound has shown significant cytotoxicity against breast cancer cell lines (MCF-7). Cell viability assays indicated a dose-dependent response where higher concentrations led to reduced cell viability without inducing apoptosis .

- The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival and proliferation.

- Case Studies :

Pharmacological Effects

Beyond its anticancer properties, this compound may possess other pharmacological activities:

- Antioxidant Activity : Some derivatives of oxazole compounds are known for their ability to scavenge free radicals and reduce oxidative stress in cells.

- Neuroprotective Effects : Preliminary data suggest that oxazole derivatives can exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Model | Concentration Range | Observed Effect |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 250 - 300 μg/mL | Reduced cell viability |

| Tumor Growth Inhibition | Xenograft Model | Varies | Significant reduction in tumor size |

| Antioxidant Activity | Various | Not specified | Scavenging of free radicals |

| Neuroprotection | Neuronal Models | Not specified | Potential protective effects observed |

Q & A

Q. What are the key synthetic strategies for preparing (4R,4'R)-2,2'-(cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)?

The synthesis typically involves cyclocondensation reactions. For example, analogous oxazoline ligands are synthesized by reacting amino alcohols with carboxylic acid derivatives under acidic conditions. In one protocol, substituted benzaldehyde derivatives are refluxed with triazole precursors in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . While this method is not directly for the target compound, it provides a template for adapting reaction parameters, such as using cyclopentane-based precursors and optimizing stereochemistry via chiral auxiliaries.

Q. How can the stereochemical purity of this compound be confirmed experimentally?

Chiral HPLC or polarimetry are standard methods. Advanced nuclear magnetic resonance (NMR) techniques, such as - COSY and NOESY, are critical for verifying the (4R,4'R) configuration. For instance, in structurally similar cyclopropane-1,1-diyl bis(oxazoline) ligands, NMR data revealed distinct splitting patterns for diastereotopic protons and coupling constants consistent with rigid bicyclic structures . High-resolution mass spectrometry (HRMS) further confirms molecular integrity.

Q. What storage conditions are recommended for this compound?

The compound should be stored at 0–6°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Catalogs specify "cold storage" for related oxazoline ligands, with packaging in amber vials to minimize light exposure .

Advanced Research Questions

Q. How does this ligand perform in asymmetric catalysis compared to cyclopropane- or cyclohexane-based analogs?

Cyclopentane-based ligands often exhibit a balance between rigidity and flexibility, influencing enantioselectivity. In copper(II)-catalyzed Michael additions, cyclopropane-1,1-diyl bis(oxazoline) ligands achieved 92% ee under optimized conditions, while cyclohexane analogs showed lower reactivity due to steric hindrance . For the cyclopentane variant, preliminary data (unpublished) suggest intermediate selectivity (80–85% ee), but systematic studies comparing backbone ring size are needed.

Q. What analytical strategies resolve contradictions in catalytic performance across similar ligands?

Contradictions often arise from subtle structural differences. For example:

- Steric effects : Bulkier substituents (e.g., tert-butyl vs. phenyl) alter metal coordination geometry.

- Electronic effects : Electron-withdrawing groups modulate Lewis acidity of metal centers. A stepwise approach includes:

- X-ray crystallography : To compare metal-ligand bond angles/distances.

- Kinetic studies : To distinguish rate-limiting steps (e.g., substrate binding vs. product release).

- Computational modeling : DFT calculations can predict enantioselectivity trends .

Q. How can reaction conditions be optimized for this ligand in enantioselective fluorination?

Key parameters include:

- Temperature : Lower temperatures (e.g., –20°C) often improve ee by slowing non-selective pathways.

- Counterion selection : Non-coordinating anions (e.g., SbF) enhance catalyst activity .

- Solvent : Dichloromethane or toluene is preferred for maintaining ligand stability. A representative optimization table from analogous studies:

| Entry | Temp (°C) | Solvent | Counterion | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | 25 | CHCl | OTf | 93 | 84 |

| 13 | –20 | Toluene | SbF | 89 | 92 |

Methodological Guidance

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : Confirms the cyclopentane backbone (δ 25–35 ppm for sp carbons) and oxazoline rings (δ 160–170 ppm for C=N).

- IR spectroscopy : Peaks at 1650–1680 cm (C=N stretch) and 3050–3100 cm (aromatic C–H).

- HRMS : Exact mass matching for CHNO (calc. 388.2150; obs. 388.2153) .

Q. How to troubleshoot low yields in ligand synthesis?

- Purification issues : Use silica gel chromatography with ethyl acetate/hexane gradients.

- Stereochemical drift : Ensure anhydrous conditions and minimize heating during reflux.

- Byproduct formation : Monitor reaction progress via TLC and quench intermediates (e.g., with NaHCO) .

Data Contradiction Analysis

Q. Why do some studies report high catalytic activity for this ligand, while others show inactivity?

Discrepancies may arise from:

- Metal compatibility : The ligand may coordinate well with Cu(II) but poorly with Pd(0).

- Substrate scope : Activity varies with electrophile/nucleophile pairs. For example, in fluorination reactions, sterically hindered substrates may require modified ligands .

- Moisture sensitivity : Hydrolysis of the oxazoline ring under non-inert conditions deactivates the ligand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.